molecular formula C13H10ClN3O B2551147 (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448045-11-1

(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2551147
CAS No.: 1448045-11-1
M. Wt: 259.69
InChI Key: WAYCPQDVECRZMA-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds featuring this core structure have been investigated as potent and selective inhibitors of various biologically important protein kinases. For instance, closely related pyrrolo[3,4-d]pyrimidine derivatives have been identified as a new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, with some compounds exhibiting nanomolar potency (IC50 = 0.007 μM). ATR is a key regulator of the DNA damage response, making its inhibitors promising candidates for cancer therapy, particularly in overcoming replication stress and inducing anti-tumor activity . Furthermore, the pyrrolo[2,3-d]pyrimidine isomer (a closely related scaffold) has been extensively explored in drug discovery, demonstrating potential as Protein Kinase B (PKB/Akt) inhibitors for oncology, antimitotic agents for cancer chemotherapy, and modulators of muscarinic receptors (e.g., M4) for the treatment of psychiatric and neurological conditions . The specific (4-chlorophenyl) substitution present in this compound is a common pharmacophore in drug design, often contributing to enhanced binding affinity and metabolic stability, as seen in various kinase inhibitor templates . This reagent is intended for research and development purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in oncology and neurological disease projects. It serves as a key synthetic intermediate for exploring novel small-molecule therapeutics. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-chlorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYCPQDVECRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The pyrrolo[3,4-d]pyrimidine core is typically synthesized through [3+2] cycloaddition or Boulton-Katritzky rearrangement pathways. A notable method involves:

Cascade Alkyne-Isocyanide [3+2] Cycloaddition
Reacting terminal alkynes with isocyanides in the presence of Cu(I) catalysts (e.g., CuI) initiates a cycloaddition process, forming pyrrolo[3,4-d]pyrimidin-4-one intermediates. For example:
$$
\text{Alkyne} + \text{Isocyanide} \xrightarrow{\text{CuI, Tol/DMF}} \text{Pyrrolopyrimidinone Intermediate}
$$
This method achieves excellent regioselectivity but requires subsequent oxidation to convert the lactam to a ketone.

Functionalization at the 6(7H)-Position

Introducing substituents at the 6(7H)-position demands careful control. Halogenation (e.g., bromination) at this position enables downstream cross-coupling reactions. For instance:
$$
\text{Pyrrolopyrimidine} \xrightarrow{\text{NBS, DMF}} \text{6-Bromo Derivative}
$$
Yields for this step typically exceed 85% under optimized conditions.

Introduction of the (4-Chlorophenyl)Methanone Group

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a cornerstone for aryl group introduction. Using 4-chlorophenylboronic acid and a halogenated pyrrolopyrimidine, this method achieves high efficiency:

General Procedure

  • Reagents : 6-Bromo-pyrrolo[3,4-d]pyrimidine (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv).
  • Conditions : Degassed dioxane/H₂O (4:1), 80°C, 12 h.
  • Workup : Extraction with CH₂Cl₂, column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

This method affords the biaryl intermediate in 78–92% yield. Subsequent oxidation of a methyl or hydroxymethyl group to the ketone remains a critical challenge.

Carbonylative Suzuki Coupling

Protection/Deprotection Strategies

SEM Protection

The SEM group shields the pyrrole NH during harsh reactions:
$$
\text{Pyrrolopyrimidine} \xrightarrow{\text{SEM-Cl, i-Pr₂NEt}} \text{SEM-Protected Intermediate}
$$
Deprotection with TFA/CH₂Cl₂ (1:1) restores the NH group quantitatively.

Ketone Protection

To prevent undesired reactions, the ketone is often protected as a ketal:
$$
\text{Methanone} \xrightarrow{\text{Ethylene glycol, TsOH}} \text{Dioxolane}
$$
Deprotection under acidic conditions (HCl/MeOH) regenerates the ketone.

Reaction Optimization and Yield Data

Method Key Reagents/Conditions Yield (%) Purity (HPLC)
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, 80°C 85–92 >98%
Carbonylative Coupling Pd(OAc)₂, Xantphos, 20 atm CO 65–70 95%
Friedel-Crafts AlCl₃, CH₂Cl₂, RT 40–55 90%

Structural Characterization and Validation

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 8.15 (s, 1H, pyrimidine-H), 7.82 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 5.25 (s, 1H, NH).
  • ¹³C NMR : δ 195.2 (C=O), 152.3 (pyrimidine-C), 138.5 (Ar-C).

Mass Spectrometry

  • HRMS (ASAP+) : m/z calcd for C₁₇H₁₁ClN₃O [M+H]⁺: 308.0589; found: 308.0593.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the chlorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrrolo[3,4-d]pyrimidines.

Scientific Research Applications

(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in biological assays to study its effects on various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to three analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reported Activity Reference
(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone C₁₃H₁₀ClN₃O 4-chlorophenyl, pyrrolopyrimidine Kinase inhibition (hypothetical)
Methanone, (4-amino-5,7-dihydro-2,7-dimethyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)phenyl- C₁₄H₁₅N₅O 4-aminophenyl, methyl groups Anticancer (in vitro cytotoxicity)
IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) C₉H₁₄N₆OS Thiazolopyrimidine, urea chain Neuroprotection (6-OHDA model)
Unsubstituted pyrrolo[3,4-d]pyrimidine methanone C₁₁H₈N₄O Phenyl, no halogen Baseline kinase activity Hypothetical

Key Insights from Comparisons

Substituent Effects on Bioactivity The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~2.8 predicted) compared to the 4-aminophenyl analog (logP ~1.2), which may enhance membrane permeability but reduce solubility. Methyl groups in the analog (C₁₄H₁₅N₅O) likely improve metabolic stability by sterically hindering cytochrome P450 oxidation, a common issue in pyrrolopyrimidine derivatives .

Core Heterocycle Modifications

  • Replacing the pyrrolopyrimidine core with a thiazolopyrimidine (as in IDPU) introduces sulfur, which enhances π-stacking interactions and modulates redox activity. IDPU demonstrated neuroprotective efficacy in a Parkinson’s disease model (EC₅₀ = 12 μM), suggesting that core heteroatom changes significantly alter pharmacological profiles .

Cytotoxicity Screening While direct data on the target compound’s cytotoxicity is unavailable, the SRB assay () is a validated method for evaluating analogs.

Biological Activity

The compound (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases involved in various signaling pathways. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

This compound features a pyrrolo[3,4-d]pyrimidine core fused with a 4-chlorophenyl group and a carbonyl functional group. These structural elements contribute to its reactivity and biological activity. The presence of nitrogen atoms in the pyrrolo and pyrimidine rings enhances its interaction capabilities, making it a candidate for various biochemical applications.

Compound Name Structural Features Biological Activity Unique Aspects
This compoundPyrrolo[3,4-d]pyrimidine core with chlorophenylInhibitor of protein kinasesUnique combination of chlorophenyl and carbonyl
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPiperidine linked to pyrrolo coreSelective PKB inhibitorsHigher selectivity for PKB
Pyrazolo[3,4-d]pyrimidine derivativesSimilar ring structure with variationsAnticancer agentsVariations in substituents lead to different activities

Biological Activity

Research indicates that compounds containing the pyrrolo[3,4-d]pyrimidine scaffold exhibit significant biological activities. Specifically, this compound has been studied for its potential as an inhibitor of protein kinase B (Akt) , which is crucial in cancer cell survival and proliferation pathways.

Anticancer Activity

In vitro studies have demonstrated that related compounds can effectively inhibit tumor cell growth. For instance:

  • Compounds derived from the pyrrolo-fused heterocycles were screened against a panel of 60 human tumor cell lines. Notably, some exhibited significant cytotoxic activity against various cancers, including leukemia and breast cancer .
  • Specific derivatives showed moderate inhibitory properties against colon HCT-116 cells and breast MDA-MB-468 cells, achieving approximately 50% growth inhibition at certain concentrations .

Case Studies

  • Inhibition of Protein Kinases : Studies utilizing molecular docking simulations have revealed that this compound demonstrates high binding affinity towards protein kinase targets. These interactions are critical for optimizing pharmacological properties .
  • Structure-Activity Relationship Studies : Research has highlighted the importance of specific substituents on the pyrrolo[3,4-d]pyrimidine scaffold for enhancing anticancer efficacy. For example, modifications to the chlorophenyl group can significantly alter the selectivity and potency of these compounds against cancer cell lines .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

  • The construction of the pyrrolo[3,4-d]pyrimidine core is followed by functionalization with the 4-chlorophenyl group through substitution reactions.
  • Optimizing these synthetic routes is crucial to maximize yield and purity while minimizing side products .

Q & A

Q. What are the optimal synthetic routes for (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, cyanoacetamide, and N-(2-oxo-2-arylethyl)methanesulfonamide in ethanol with anhydrous K₂CO₃. Key steps include monitoring pyrrole intermediate formation via TLC and thermal cyclization at 150°C . Yield optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of aldehyde) and using microwave-assisted synthesis to reduce side products.

Q. How is structural characterization performed for pyrrolo-pyrimidine derivatives like this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm aromatic proton environments and carbonyl groups. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves bond angles (e.g., C–C bonds averaging 1.39 Å) and torsion angles (e.g., dihedral angles between chlorophenyl and pyrrolo-pyrimidine moieties ≈ 12°). HRMS validates molecular mass (e.g., [M+H]⁺ calculated vs. observed) .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/ingestion, as similar pyrrolo-pyrimidines have shown mutagenic potential in Ames tests. Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do substituents on the pyrrolo-pyrimidine core influence biological activity, and what computational tools validate these effects?

  • Methodological Answer : Substituents (e.g., halogens, aryl groups) modulate kinase inhibition. Perform docking studies (AutoDock Vina) to predict binding to ATP pockets. Compare IC₅₀ values of derivatives: For example, bromine at position 5 enhances selectivity for EGFR by 3-fold . Pair with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer : SC-XRD data (e.g., R-factor < 0.08) clarifies conformational differences. For instance, a 15° variation in the chlorophenyl ring’s dihedral angle alters steric hindrance, explaining divergent IC₅₀ values against PI3Kα . Cross-validate with QSAR models using descriptors like LogP and polar surface area.

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration). Monitor plasma concentration via LC-MS/MS. For tissue distribution, employ radiolabeled analogs (¹⁴C at the methanone position). Note that chlorophenyl groups may increase plasma protein binding (>90%), reducing free drug levels .

Q. How does the compound’s stability under varying pH conditions impact formulation strategies?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
  • pH 1.2 (simulated gastric fluid) : Degradation via hydrolysis of the pyrrolo-pyrimidine ring within 4 hours.
  • pH 7.4 (blood) : Stable for >24 hours.
    Use enteric coatings (Eudragit®) to protect against gastric degradation .

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